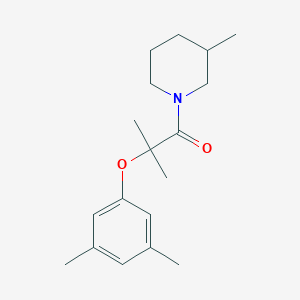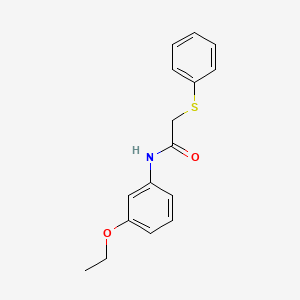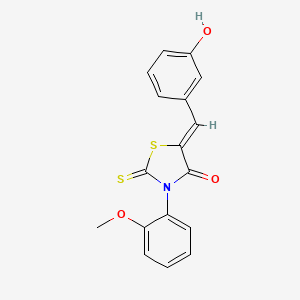
4-(4-methylbenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(4-methylbenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H17N3S and its molecular weight is 247.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.11431873 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Insecticidal Activity
4-(4-methylbenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and tested for their insecticidal activity. Compounds in this series exhibited significant activity against Plodia interpunctella, a common pest in stored products (Maddila, Pagadala, & Jonnalagadda, 2015).
Antioxidant Properties
Research has shown that derivatives of this compound demonstrate potent antioxidant activity. This is attributed to the presence of electron-releasing groups in these compounds, which were evaluated using various antioxidant assays (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Biological Activity Prediction and Theoretical Studies
Triazole compounds, including derivatives of this compound, are significant in organic chemistry due to their diverse biological activities. Theoretical studies using density functional theory (DFT) have been conducted to predict the biological activities of these compounds, indicating potential as inhibitors for specific enzymes (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).
Corrosion Inhibition
These triazole derivatives have also been studied for their potential as corrosion inhibitors. Research indicates they can form protective films on metal surfaces, making them useful in mitigating corrosion in various industrial applications (Ansari, Quraishi, & Singh, 2014).
Anti-lipase and Anti-α-glucosidase Activities
Compounds derived from this compound have shown significant anti-lipase and anti-α-glucosidase activities, making them potential candidates for the treatment of diseases related to lipid and carbohydrate metabolism (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Various derivatives have been synthesized and evaluated for their antimicrobial properties, displaying effective antibacterial and antifungal activities against a range of microorganisms (Rajurkar, Deshmukh, & Sonawane, 2016).
Propriétés
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-3-4-12-14-15-13(17)16(12)9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZHCNAIQIVWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4552469.png)

![3-(2-methoxyphenyl)-2-[(2-phenoxyethyl)thio]-4(3H)-quinazolinone](/img/structure/B4552477.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B4552485.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4552497.png)
METHANONE](/img/structure/B4552515.png)
![(5E)-1-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4552521.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4552526.png)
![5-[(3,5-Dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4552531.png)

![4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B4552542.png)
![methyl 3-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-methylbenzoate](/img/structure/B4552551.png)
![N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B4552558.png)

